molecular formula C5H11NO3 B1641679 Methyl 2-amino-3-hydroxy-2-methylpropanoate

Methyl 2-amino-3-hydroxy-2-methylpropanoate

Cat. No.: B1641679
M. Wt: 133.15 g/mol
InChI Key: VKHHAZQVRNQDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C5H11NO3 It is a derivative of 2-amino-3-hydroxypropanoic acid, where the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-hydroxy-2-methyl-propionic acid methyl ester can be achieved through several methods. One common approach involves the esterification of 2-amino-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the use of protecting groups to selectively esterify the carboxyl group while protecting the amino and hydroxyl groups. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) as a protecting agent, followed by esterification and subsequent deprotection.

Industrial Production Methods

In an industrial setting, the production of 2-amino-3-hydroxy-2-methyl-propionic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-Amino-3-oxo-2-methyl-propionic acid methyl ester.

    Reduction: 2-Amino-3-hydroxy-2-methyl-propanol.

    Substitution: Various N-alkylated derivatives.

Scientific Research Applications

Methyl 2-amino-3-hydroxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of amino acid derivatives and peptides.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxy-2-methyl-propionic acid methyl ester involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in enzymatic reactions. It can act as a substrate for enzymes involved in amino acid metabolism, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxypropanoic acid: The parent compound without the ester group.

    2-Amino-3-hydroxy-2-methylbutanoic acid: A similar compound with an additional methyl group.

    3-Hydroxy-2-methylpropionic acid: A compound lacking the amino group.

Uniqueness

Methyl 2-amino-3-hydroxy-2-methylpropanoate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthesis. Its ester group enhances its solubility and stability, making it a valuable intermediate in various chemical processes.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl 2-amino-3-hydroxy-2-methylpropanoate

InChI

InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3

InChI Key

VKHHAZQVRNQDHW-UHFFFAOYSA-N

SMILES

CC(CO)(C(=O)OC)N

Canonical SMILES

CC(CO)(C(=O)OC)N

sequence

X

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirring solution of α-methyl-DL-Serine (1 g, 8.39 mmol) in MeOH (40 mL) in a flame dried round bottom flask under an inert atmosphere was cooled to 0° C. and SOCl2 (1.84 mL, 25.19 mmol) was slowly added. After addition of the SOCl2 was complete, the reaction mixture was stirred 12 h at rt and then concentrated in vacuo to a white solid that was used directly in the next reaction.
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Synthesis routes and methods II

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